Sodium ethoxide
Overview
Description
Sodium ethoxide, also known as sodium ethanolate, is an ionic organic compound with the chemical formula CH3CH2ONa. It is a white solid that is highly soluble in polar solvents such as ethanol and methanol. This compound is commonly used as a strong base in various organic synthesis reactions .
Mechanism of Action
. . .
Mode of Action
Sodium ethoxide interacts with its targets through two main pathways . It can either deprotonate the α-position of an ester molecule, forming an enolate, or the ester molecule may undergo a nucleophilic substitution called transesterification . In the reaction with 2-bromopropane, for example, elimination to give propene competes with substitution to give ethyl isopropyl ether .
Biochemical Pathways
This compound is commonly used as a base in the Claisen condensation and malonic ester synthesis . These reactions involve the formation of carbon-carbon bonds, which are key steps in the synthesis of complex organic molecules. The compound’s ability to deprotonate ester molecules and facilitate nucleophilic substitution plays a crucial role in these biochemical pathways .
Result of Action
The result of this compound’s action is the formation of new organic compounds through the processes of deprotonation and nucleophilic substitution . For example, in the reaction with ethanol, it reacts steadily to give off bubbles of hydrogen gas and leaves a colorless solution of this compound .
Action Environment
This compound is sensitive to its environment. It is prone to decomposition and deterioration in the presence of air or water . This instability can be prevented by storing this compound under an inert atmosphere (e.g., N2) . Furthermore, the compound’s reactivity can be influenced by the solvent in which it is dissolved. For instance, it dissolves in polar solvents such as ethanol .
Biochemical Analysis
Biochemical Properties
Sodium ethoxide is a strong base and is commonly used in various biochemical reactions . It is known to be involved in reactions such as the Claisen condensation and malonic ester synthesis . This compound may either deprotonate the α-position of an ester molecule, forming an enolate, or the ester molecule may undergo a nucleophilic substitution called transesterification .
Cellular Effects
The cellular effects of this compound are not well-studied. It is known that this compound, being a strong base, can affect the pH balance within cells, which can have significant effects on cellular processes. Changes in intracellular pH can affect enzyme activity, protein function, and cellular metabolism .
Molecular Mechanism
This compound acts as a nucleophile in biochemical reactions . In a reaction with a halide, the anionic part of this compound can substitute for the halide or eliminate it . This behavior is determined by factors such as the position of the halide and the steric hindrance of the molecule .
Temporal Effects in Laboratory Settings
This compound is prone to reaction with both water and carbon dioxide in the air . This leads to degradation of stored samples over time, even in solid form . The physical appearance of degraded samples may not be obvious, but samples of this compound gradually turn dark on storage .
Metabolic Pathways
This compound is involved in various biochemical reactions, including the Claisen condensation and malonic ester synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium ethoxide can be synthesized by reacting sodium metal with absolute ethanol. The reaction is as follows: [ 2 \text{CH}_3\text{CH}_2\text{OH} + 2 \text{Na} \rightarrow 2 \text{CH}_3\text{CH}_2\text{ONa} + \text{H}_2 ] This reaction produces this compound and hydrogen gas .
Industrial Production Methods: In industrial settings, this compound is typically prepared in a solution with ethanol. The reaction of sodium hydroxide with anhydrous ethanol can also produce this compound, although this method may result in incomplete conversion. The product can be purified by precipitation using acetone or by drying with additional sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions: Sodium ethoxide undergoes various types of reactions, including:
Deprotonation: It can deprotonate the α-position of an ester molecule, forming an enolate.
Nucleophilic Substitution: this compound can participate in nucleophilic substitution reactions, such as transesterification.
Common Reagents and Conditions:
Claisen Condensation: this compound is used as a base in the Claisen condensation reaction, where it deprotonates an ester to form an enolate, which then reacts with another ester molecule.
Malonic Ester Synthesis: It is also used in the malonic ester synthesis to form carbon-carbon bonds.
Major Products: The major products formed from these reactions include enolates, esters, and other organic compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium ethoxide has a wide range of applications in scientific research, including:
Organic Synthesis: It is widely used as a strong base in organic synthesis, particularly in the formation of carbon-carbon bonds.
Pharmaceuticals: this compound is used in the synthesis of various pharmaceutical compounds, including diethyl cyanomalonate from diethyl malonate and cyanogen chloride.
Materials Science: It plays a crucial role in the synthesis of advanced materials, such as sulfur dots for optoelectronic applications.
Corrosion Inhibitors: this compound is used in the synthesis of corrosion inhibitors for steel alloys.
Drug Delivery Systems: It is employed in the preparation of targeted drug delivery systems, enhancing the efficacy and specificity of pharmaceutical treatments.
Comparison with Similar Compounds
- Sodium Methoxide (CH3ONa)
- Potassium tert-Butoxide (C4H9OK)
- Sodium Hydroxide (NaOH)
- Lithium Diisopropylamide (LDA)
Sodium ethoxide’s unique properties make it a valuable reagent in various chemical reactions and industrial applications.
Properties
IUPAC Name |
sodium;ethanolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O.Na/c1-2-3;/h2H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRKDTQENPPHOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ONa, C2H5NaO | |
Record name | SODIUM ETHANOLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0674 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | sodium ethoxide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Sodium_ethoxide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027089 | |
Record name | Ethanol, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Liquid, Other Solid, White or yellowish hygroscopic solid; Decomposed by air and water; [Merck Index] Off-white powder with an odor of alcohol; [MSDSonline], WHITE-TO-YELLOW POWDER. | |
Record name | Ethanol, sodium salt (1:1) | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium ethanolate | |
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Record name | SODIUM ETHANOLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0674 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
SOL IN ABSOLUTE ALCOHOL | |
Record name | SODIUM ETHANOLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5637 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE OR YELLOWISH POWDER, WHITE POWDER SOMETIMES HAVING BROWNISH TINGE | |
CAS No. |
141-52-6 | |
Record name | Sodium ethanolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium ethanolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.989 | |
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Record name | SODIUM ETHANOLATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I9504387J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | SODIUM ETHANOLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5637 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | SODIUM ETHANOLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0674 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
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